molecular formula C10H13BO4 B1524257 2-(4-Boronophenyl)-2-methylpropanoic acid CAS No. 1187209-18-2

2-(4-Boronophenyl)-2-methylpropanoic acid

Cat. No. B1524257
CAS RN: 1187209-18-2
M. Wt: 208.02 g/mol
InChI Key: QAMVLOFDQNAZOP-UHFFFAOYSA-N
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Description

“2-(4-Boronophenoxy)acetic acid” is a chemical compound with the CAS Number: 1072945-84-6. Its molecular weight is 195.97 and its molecular formula is C8H9BO5 . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “2-(4-Boronophenoxy)acetic acid” is 1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11). The InChI key is RJTGNLGIQQFSEI-UHFFFAOYSA-N .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

One significant application is in the realm of Boron Neutron Capture Therapy (BNCT) for treating malignant melanomas. The compound (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid, a derivative of p-boronophenylalanine, has been synthesized as a novel candidate for BNCT. This synthesis aimed to improve the efficiency of boron delivery into tumor cells by structural modification, highlighting the potential of boron-containing compounds in enhancing the treatment's efficacy (Harada et al., 2018).

Biomedical Applications

Boron-containing polymers, including those derived from boronic acids, have shown significant promise in biomedical applications. These applications range from HIV treatment, obesity and diabetes management, to cancer therapy. The versatility of boronic acid-containing polymers, attributed to their unique reactivity and responsive nature, has opened new avenues for their use in drug delivery systems and diagnostic tools (Cambre & Sumerlin, 2011).

Materials Science and Nanotechnology

Boron-doped graphene nanoribbons (B-GNRs) represent another innovative application, showcasing the material's potential in electronics and sensing. The doping of graphene nanoribbons with boron atoms introduces a variety of functionalities due to the unique electron-deficient nature of boron, enhancing the material's chemical reactivity and electronic properties. This advancement has implications for developing new sensors and electronic devices (Kawai et al., 2015).

Synthetic Organic Chemistry

Boronic acids play a critical role in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. A study highlighted a new palladium precatalyst that enables the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. This development simplifies the synthesis of diverse boronate ester derivatives, facilitating the creation of complex organic molecules for pharmaceuticals and materials science (Kinzel, Zhang, & Buchwald, 2010).

Safety and Hazards

The safety information for “2-(4-Boronophenoxy)acetic acid” includes several hazard statements: H302-H312-H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-(4-boronophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMVLOFDQNAZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679424
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187209-18-2
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (15 g, 61.7 mmol) in anhydrous THF (150 mL) was added at −78° C. under argon a 2.5 M solution of n-butyllithium in hexane (37 ml, 92.6 mmol) dropwise, followed by triisopropyl borate (43 ml, 185.1 mmol). After the addition, the reaction mixture was stirred at −50° C. for 2 hrs and allowed to warm up to room temperature and stirred over night. The reaction mixture was quenched with 1 N HCl then extracted with EtOAc and washed successively with water and brine, dried over MgSO4, filtered and evaporated to give 13 g of product as a white solid in 99% yield. 1H NMR (400 MHz, DMSO): δ 1.41 (s, 6H), 7.25-7.27 (d, 2H), 7.29-7.47 (dd, 1H), 7.68-7.70 (d, 1H), 12.31 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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